(S)-P7C3-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

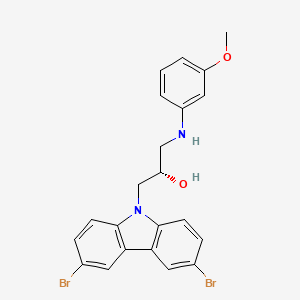

(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICNUMXFWNCSJ-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-P7C3-OMe: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-P7C3-OMe belongs to the P7C3 class of aminopropyl carbazole (B46965) compounds, which have demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegeneration and nerve injury.[1][2] Initially identified through a target-agnostic in vivo screen for compounds that enhance hippocampal neurogenesis, the P7C3 series, including the highly active analogue P7C3-A20, has since been the subject of extensive research to elucidate its molecular mechanism of action.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound and its analogues, focusing on its primary molecular target, downstream signaling effects, and the experimental methodologies used to characterize its activity. The document also addresses conflicting evidence and potential off-target effects to offer a comprehensive and objective perspective for the scientific community.

Core Mechanism of Action: Activation of NAMPT and Enhancement of NAD+ Salvage

The primary mechanism of action of the P7C3 class of compounds, including this compound, is the activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, which converts nicotinamide to nicotinamide mononucleotide (NMN).[1] By enhancing the enzymatic activity of NAMPT, P7C3 compounds increase the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling pathways mediated by sirtuins and poly(ADP-ribose) polymerases (PARPs).[1]

Under conditions of cellular stress, such as exposure to toxins like doxorubicin (B1662922) that deplete NAD+ levels, active P7C3 compounds have been shown to restore intracellular NAD+ concentrations.[1][2] This restoration of the NAD+ pool is directly linked to the neuroprotective effects observed with these compounds.[1]

Signaling Pathway

The central signaling pathway modulated by this compound is the NAMPT-mediated NAD+ salvage pathway. The activation of NAMPT by this compound initiates a cascade that replenishes cellular NAD+ levels, thereby supporting neuronal survival and function.

Caption: this compound activates NAMPT, enhancing the conversion of Nicotinamide to NMN and boosting NAD+ levels.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, extensive data is available for the closely related and highly active analogue, P7C3-A20. This data provides a strong indication of the potency and efficacy of the P7C3 class of compounds.

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| P7C3-A20 | NAMPT Enzymatic Activity | Purified recombinant human NAMPT | Activation | Dose-dependent increase in activity | [1] |

| P7C3-A20 | NAD+ Level Restoration | Doxorubicin-treated U2OS cells | NAD+ Rebound | Dose-dependent | [1] |

| P7C3-A20 | Cell Viability | Doxorubicin-treated U2OS cells | Protection | Significant protection observed | [1] |

| (-)-P7C3-S243 | Cell Viability | Doxorubicin-treated U2OS cells | Protection | More active than (+)-enantiomer | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the mechanism of action of P7C3 compounds.

NAMPT Enzymatic Activity Assay

This assay is designed to measure the direct effect of this compound on the enzymatic activity of NAMPT. It is a coupled enzyme assay that monitors the production of NADH.

Principle:

-

NAMPT catalyzes the conversion of nicotinamide and PRPP to NMN.

-

NMN is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).

-

Finally, NAD+ is reduced to NADH by ADH (Alcohol Dehydrogenase) in the presence of ethanol.

-

The increase in NADH is monitored by measuring the absorbance at 340 nm.

Workflow Diagram:

Caption: Workflow for the coupled enzymatic assay to measure NAMPT activity.

Detailed Protocol:

-

A reaction mixture is prepared containing purified recombinant human NAMPT, nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), NMNAT, and alcohol dehydrogenase in an appropriate buffer.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.

-

The reaction is initiated by the addition of substrates.

-

The plate is incubated at 37°C, and the absorbance at 340 nm is measured at regular intervals (e.g., every 5 minutes) using a microplate reader.

-

The rate of NADH production is calculated from the linear phase of the absorbance curve. The activity of NAMPT in the presence of this compound is compared to the vehicle control to determine the extent of activation.[1]

Cellular NAD+/NADH Quantification Assay

This assay measures the intracellular levels of NAD+ and NADH in response to treatment with this compound, particularly under conditions of cellular stress. The Promega NAD/NADH-Glo™ Assay is a commonly used method.[4][5][6]

Principle: The assay utilizes a cycling enzymatic reaction. In the presence of NAD+ and NADH, a reductase enzyme reduces a proluciferin substrate to luciferin (B1168401). The generated luciferin is then used by luciferase to produce a light signal that is proportional to the total amount of NAD+ and NADH in the sample.[7] To measure NAD+ and NADH levels separately, samples are pre-treated with either acid (to destroy NADH) or base (to destroy NAD+) before adding the detection reagent.[6]

Workflow Diagram:

Caption: Workflow for quantifying cellular NAD+ and NADH levels.

Detailed Protocol:

-

Cells (e.g., U2OS osteosarcoma cells) are seeded in 96-well plates and allowed to adhere.

-

To induce NAD+ depletion, cells are treated with a toxin such as doxorubicin for a specified period (e.g., 48 hours).[1]

-

Following toxin treatment, the cells are incubated with various concentrations of this compound.

-

For differential measurement of NAD+ and NADH, the cell lysates are treated with either HCl (to degrade NADH) or NaOH (to degrade NAD+).

-

The NAD/NADH-Glo™ detection reagent is added to the wells, which lyses the cells and initiates the enzymatic reaction.

-

The plate is incubated at room temperature, and luminescence is measured using a luminometer.

-

The amount of NAD+ and NADH is quantified by comparing the luminescence signals to a standard curve.[4][6]

Conflicting Evidence and Off-Target Effects

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess target engagement by observing the thermal stabilization of a protein upon ligand binding.[8][9] A study utilizing CETSA to investigate the interaction between P7C3 compounds (including P7C3-A20) and NAMPT in K562 and U2OS cells did not confirm a stable binding that would lead to thermal stabilization of NAMPT.[10] This suggests that the interaction between P7C3 and NAMPT might be transient or indirect, rather than a direct, high-affinity binding that stabilizes the protein's structure.[10] However, the same study did confirm that P7C3 treatment was able to replenish depleted NAD+ levels in U2OS cells.[10]

CETSA Workflow Diagram:

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Potential Off-Target: Phosphoglycerate Kinase 1 (PGK1)

A study using a human proteome microarray identified 577 potential binding partners for P7C3.[11] Among these, phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, was identified as a significant off-target in glioma cells.[11] In this context, the interaction of P7C3 with PGK1 led to the degradation of PGK1 protein and a reduction in its kinase activity.[11] It is important to note that this effect was observed in a cancer cell line and its relevance to the neuroprotective effects of this compound in the central nervous system is yet to be determined.

Conclusion

The primary mechanism of action of this compound is the activation of the NAMPT enzyme, leading to an increase in intracellular NAD+ levels and subsequent neuroprotection. This has been demonstrated through enzymatic and cellular assays. However, the precise nature of the interaction between P7C3 compounds and NAMPT remains an area of active investigation, with some evidence suggesting a transient or indirect interaction. Furthermore, the identification of potential off-targets such as PGK1 highlights the importance of continued research to fully characterize the pharmacological profile of this promising class of neuroprotective agents. For drug development professionals, understanding these nuances is critical for optimizing lead compounds and designing future clinical trials.

References

- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.org [static.igem.org]

- 5. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]

- 6. promega.com [promega.com]

- 7. NAD/NADH-Glo™ Assay Protocol [promega.kr]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]

- 11. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

(S)-P7C3-OMe as a NAMPT Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-P7C3-OMe compound belongs to the P7C3 class of aminopropyl carbazoles, which have garnered significant interest for their potent neuroprotective and proneurogenic properties.[1][2][3] The mechanism of action for this class of compounds has been linked to the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] This technical guide provides an in-depth overview of this compound and the broader P7C3 series as NAMPT activators, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. While the precise nature of the interaction between P7C3 compounds and NAMPT is a subject of ongoing research, with some studies suggesting direct allosteric modulation and others indicating a more transient or indirect interaction, their role in modulating NAD+ metabolism is evident.[5][6][7] This document aims to serve as a comprehensive resource for researchers and drug development professionals working in the fields of neurodegeneration, metabolic disorders, and aging.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

The neuroprotective effects of the P7C3 class of compounds are primarily attributed to their ability to enhance the activity of NAMPT.[4] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for maintaining cellular NAD+ levels in mammals.[6][8] NAD+ is an essential coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, and as a substrate for enzymes such as sirtuins and PARPs.[3] A decline in NAD+ levels is associated with aging and various pathologies, including neurodegenerative diseases.[6][9]

By activating NAMPT, P7C3 compounds are proposed to increase the synthesis of nicotinamide mononucleotide (NMN), a key NAD+ precursor, thereby replenishing cellular NAD+ pools.[4][8] This restoration of NAD+ levels is believed to counteract the detrimental effects of cellular stress and promote cell survival and function.[4][10] Some studies suggest that P7C3 compounds may act as allosteric modulators of NAMPT, binding to a site distinct from the active site to enhance its catalytic activity.[7] However, other research indicates that the interaction may be transient or indirect, and some studies have reported a lack of direct binding in certain assays.[5][6]

Signaling Pathway

The activation of NAMPT by this compound initiates a cascade of events that ultimately leads to enhanced cellular NAD+ levels and subsequent neuroprotection.

Caption: Proposed signaling pathway of this compound activating NAMPT.

Quantitative Data

The following tables summarize the available quantitative data for P7C3 and its analogs. It is important to note that specific data for this compound is limited, and much of the research has been conducted on related compounds within the P7C3 series, such as P7C3-A20 and (-)-P7C3-S243.

Table 1: In Vitro Activity and Binding Affinity

| Compound | Target | Assay Type | Value | Reference |

| P7C3 | NAMPT | Relative Binding Free Energy (Computational Docking) | -6.7 kcal/mol | [11] |

| NAT | NAMPT | Isothermal Titration Calorimetry (ITC) - KD | ~500 nM | [8] |

| K189R mutant NAMPT | NAT | Isothermal Titration Calorimetry (ITC) - KD | 60 nM | [8] |

| P7C3-A20 | NAMPT | Fluorescence Polarization (FP) Binding Assay | No binding detected | [5] |

| SBI-797812 | NAMPT | Fluorescence Polarization (FP) Binding Assay - KD | 2-6 µM | [5] |

| NAT1 | NAMPT | Fluorescence Polarization (FP) Binding Assay - KD | 2-6 µM | [5] |

Table 2: In Vivo Efficacy and Dosing

| Compound | Animal Model | Disease Model | Dose | Route | Outcome | Reference |

| P7C3 | Mouse | - | 40 mg/kg | p.o. | Induced neurogenesis | [12] |

| P7C3 | npas3-/- mice | - | 20 mg/kg/day | p.o. | Increased neural precursor cell proliferation | [12] |

| P7C3-A20 | Rat | 6-hydroxydopamine model of Parkinson's disease | 10 mg/kg/day | i.p. | Protective efficacy | [13] |

| (-)-P7C3-S243 | Rat | 6-hydroxydopamine model of Parkinson's disease | 10 mg/kg/day | i.p. | Protective efficacy | [13] |

| (-)-P7C3-S243 | Mouse | Blast-mediated Traumatic Brain Injury | 3, 10, 30 mg/kg/day | p.o. | Preserved memory | [14] |

| P7C3-A20 | Rat | Hypoxic-ischemic encephalopathy | 5 or 10 mg/kg | - | Reduced infarct volume, improved motor function | [15] |

| P7C3 | Rat | Spinal Cord Injury | - | - | Improved locomotor function, restored NAD levels | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on P7C3 compounds. These protocols can serve as a guide for researchers designing their own studies.

In Vitro NAMPT Enzyme Activity Assay (Coupled Assay)

This assay is used to determine the ability of a compound to activate NAMPT.

Caption: Workflow for the in vitro coupled NAMPT enzyme activity assay.

Protocol:

-

A triply-coupled enzyme assay is performed to monitor the conversion of NAM to NADH.[8]

-

The reaction mixture contains NAMPT, NMNAT1, and alcohol dehydrogenase (ADH).

-

NAMPT catalyzes the conversion of nicotinamide (NAM) and PRPP to NMN.

-

NMNAT1 then converts NMN to NAD+.

-

Finally, ADH reduces NAD+ to NADH, which is a fluorescent product.

-

The reaction is carried out in the presence of varying concentrations of the test compound.

-

The fluorescence of NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

-

Data is analyzed to determine the dose-dependent activation of NAMPT.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.

Protocol:

-

Culture cells (e.g., U2OS or K562) and treat with the test compound (e.g., P7C3-A20) or vehicle.[6]

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period.

-

Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the soluble protein fraction by immunoblotting using an antibody specific for the target protein (NAMPT).

-

A ligand-induced shift in the thermal stability of the protein (i.e., the protein remains soluble at higher temperatures in the presence of the ligand) indicates direct binding.[6]

In Vivo Neurogenesis Assay

This assay evaluates the proneurogenic effects of a compound in living animals.

Caption: Workflow for the in vivo neurogenesis assay.

Protocol:

-

Administer the test compound or vehicle to adult mice daily via the desired route (e.g., oral gavage or intraperitoneal injection).[1]

-

After a period of treatment to allow the compound to reach steady-state levels in the brain, inject the mice with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label proliferating cells.[1]

-

Continue daily administration of the compound for a specified duration (e.g., 30 days) to assess the survival of the newly generated neurons.[1]

-

At the end of the treatment period, perfuse the animals and collect the brain tissue.

-

Process the brain tissue for immunohistochemistry using antibodies against BrdU to identify the labeled newborn cells. Co-staining with neuronal markers such as NeuN (for mature neurons) or DCX (for immature neurons) can be performed to determine the fate of the new cells.

-

Quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus to assess the net magnitude of neurogenesis.

Drug Development and Therapeutic Potential

The P7C3 class of compounds, including this compound, holds significant promise for the development of novel therapeutics for a range of debilitating conditions. Their ability to enhance NAMPT activity and boost NAD+ levels suggests broad therapeutic applicability.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: P7C3 and its analogs have demonstrated neuroprotective effects in animal models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1][2][13]

-

Age-Related Cognitive Decline: Studies in aged rats have shown that P7C3 can enhance neurogenesis and preserve cognitive function.[1]

-

Metabolic Disorders: P7C3 has been shown to ameliorate diabetes and improve skeletal muscle function in diabetic mice.[16]

-

Spinal Cord Injury: P7C3 treatment has been shown to promote functional recovery and tissue repair after spinal cord injury in rats.[10]

Conclusion and Future Directions

This compound and the broader P7C3 class of compounds represent a promising new avenue for therapeutic intervention in a variety of diseases characterized by neuronal loss and metabolic dysfunction. Their mechanism of action, centered on the activation of the key metabolic enzyme NAMPT, provides a strong rationale for their continued development. While the precise molecular interactions between these compounds and NAMPT require further elucidation, the existing body of evidence strongly supports their potential as modulators of NAD+ metabolism.

Future research should focus on:

-

Elucidating the exact binding site and mechanism of allosteric activation of NAMPT by P7C3 compounds.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies of this compound.

-

Expanding preclinical efficacy studies in a wider range of disease models.

-

Investigating potential off-target effects to ensure a favorable safety profile for clinical translation.

This technical guide provides a solid foundation for researchers and drug developers to understand the current state of knowledge on this compound as a NAMPT activator and to guide future research and development efforts in this exciting field.

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]

- 7. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Feature article: Neuroprotective effects of P7C3 against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Properties of the P7C3 Class of Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P7C3 class of aminopropyl carbazole (B46965) compounds represents a significant advancement in the pursuit of neuroprotective therapeutics. Discovered through an unbiased, target-agnostic in vivo screen, the lead compound, P7C3, and its more potent analogs like P7C3-A20 and (-)-P7C3-S243, have demonstrated robust efficacy in a wide array of preclinical models of neurodegeneration and neuronal injury. These compounds are orally bioavailable, cross the blood-brain barrier, and exhibit a favorable safety profile.[1][2] The primary mechanism of action is the allosteric activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[3][4][5] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, a critical coenzyme for cellular metabolism, mitochondrial function, and DNA repair, thereby protecting neurons from apoptotic cell death.[3][6] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and key experimental methodologies associated with the P7C3 class of compounds.

Introduction

Neurodegenerative diseases such as Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and Alzheimer's disease (AD), along with acute neuronal injury from trauma or stroke, are characterized by the progressive loss of neurons.[1] Currently, available therapies largely address symptoms and fail to halt the underlying degenerative process.[1] The discovery of small molecules that can directly protect neurons from death is a paramount goal in modern medicine. The P7C3 class of compounds emerged from an innovative screening approach designed to identify agents that enhance the net magnitude of adult hippocampal neurogenesis.[6] Initial findings revealed that their primary effect was not promoting the birth of new neurons, but rather enhancing the survival of immature neurons, a potent neuroprotective effect.[1][6]

Discovery and Optimization

A Target-Agnostic In Vivo Screen

The P7C3 compound was identified using a novel, unbiased screening method in living mice.[1][2] This approach bypassed traditional target-based discovery, instead focusing on a desired physiological outcome: increased adult hippocampal neurogenesis.

Chemical Optimization

Following the initial discovery, a medicinal chemistry campaign was launched to improve the potency and drug-like properties of the P7C3 scaffold.[1] This led to the development of several analogs, most notably P7C3-A20 and (-)-P7C3-S243. P7C3-A20, which features a fluorine atom in place of the hydroxyl group, demonstrated greater potency and stability.[6][7] The (-)-P7C3-S243 analog was designed with increased polarity by replacing the aniline (B41778) moiety with an aminopyridine functionality, further enhancing its neuroprotective efficacy and pharmacokinetic properties.[1][6]

Mechanism of Action

Identification of NAMPT as the Molecular Target

The molecular target of the P7C3 class remained unknown for several years after its discovery. It was ultimately identified using a sophisticated chemical probe, P7C3-S326, which incorporated a benzophenone (B1666685) group for photo-crosslinking and an alkyne group for click chemistry.[3] This probe specifically and competitively bound to nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4]

The NAD+ Salvage Pathway

The neuroprotective effects of P7C3 compounds are directly linked to their ability to enhance the activity of NAMPT.[3][5] This enzyme catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[8] By activating NAMPT, P7C3 compounds increase the intracellular pool of NAD+, a vital coenzyme involved in redox reactions, cellular metabolism, and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][6] In conditions of neuronal stress or injury, NAD+ levels are often depleted; P7C3 compounds counteract this depletion, thereby promoting cell survival.[3][4][9]

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P7C3 - Wikipedia [en.wikipedia.org]

- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(S)-P7C3-OMe and its Role in the NAD+ Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the aminopropyl carbazole (B46965) compound (S)-P7C3-OMe and the broader P7C3 class of molecules, with a specific focus on their mechanism of action within the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway. P7C3 compounds have emerged as potent neuroprotective agents in a variety of preclinical models of neurodegeneration and injury.[1][2][3] The primary mechanism underlying their therapeutic efficacy is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[4][5] By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, a critical coenzyme for cellular metabolism and a substrate for various signaling enzymes, thereby promoting cell survival and function. This document details the core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The NAD+ World and the Discovery of P7C3

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a central role in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling.[6] The maintenance of cellular NAD+ pools is critical for neuronal health, and diminished NAD+ levels have been implicated in a range of age-related and neurodegenerative diseases.[3][7] Mammalian cells primarily rely on the NAD+ salvage pathway to replenish their NAD+ supply, with nicotinamide phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme in this process.[4][6]

The P7C3 class of compounds was discovered through a target-agnostic in vivo screen designed to identify molecules that could enhance adult hippocampal neurogenesis.[1][8] Subsequent studies revealed that the proneurogenic and neuroprotective effects of P7C3 and its more potent analogs, such as P7C3-A20 and the stereoisomer (-)-P7C3-S243, are attributable to their ability to enhance the survival of neuronal cells.[1][9] A pivotal breakthrough in understanding their mechanism of action was the identification of NAMPT as the direct molecular target.[4][5]

Mechanism of Action: Activation of the NAD+ Salvage Pathway

The central mechanism of action for the P7C3 class of compounds, including this compound, is the allosteric activation of the NAMPT enzyme.[4][10] This activation enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[11] The subsequent conversion of NMN to NAD+ is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs).[10] By increasing the efficiency of the rate-limiting step, P7C3 compounds effectively boost the entire NAD+ salvage pathway, leading to elevated intracellular NAD+ concentrations.[4][6] This restoration of NAD+ levels is particularly crucial in pathological states where NAD+ is depleted, such as in response to DNA damage, oxidative stress, and neuroinflammation.[5][12] The elevated NAD+ levels, in turn, enhance the activity of NAD+-dependent enzymes like sirtuins, which play key roles in promoting cell survival, mitochondrial function, and DNA repair.[12][13]

Signaling Pathway Diagram

References

- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]

- 3. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The P7C3 Class of Neuroprotective Agents: A Technical Guide to Discovery and Development

Executive Summary: The landscape of neurodegenerative disease and acute neuronal injury treatment is marked by a significant lack of effective, disease-modifying therapies. A major breakthrough in this area has been the discovery of the P7C3 class of aminopropyl carbazole (B46965) compounds. Identified through a novel, target-agnostic in vivo screen for proneurogenic agents, P7C3 and its subsequent analogs have demonstrated remarkable neuroprotective efficacy across a wide array of preclinical models. This technical guide details the discovery, mechanism of action, and preclinical development of the P7C3 chemical series, providing researchers, scientists, and drug development professionals with a comprehensive overview of this promising therapeutic class. The core mechanism involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis, a critical molecule for neuronal survival and function.

Discovery of the P7C3 Chemical Scaffold

The identification of P7C3 represents a paradigm shift from target-based drug discovery to a phenotype-based approach, prioritizing functional outcomes in a living organism from the outset.

The Target-Agnostic In Vivo Screen

The journey to P7C3 began with an unbiased screen designed to identify compounds that could enhance the net magnitude of adult hippocampal neurogenesis in mice.[1][2] Adult neurogenesis, the process of generating new neurons, is critical for learning and memory and is often impaired in neurodegenerative conditions. The screen was agnostic to both the chemical matter and the molecular target.[1]

The core of the assay involved monitoring the proliferation and survival of newly born cells in the dentate gyrus of the hippocampus using the thymidine (B127349) analog bromodeoxyuridine (BrdU), which is incorporated into newly synthesized DNA.[1] A library of 1,000 drug-like chemicals was systematically infused directly into the brains of live mice over a seven-day period.[1][3] Subsequent immunohistochemical analysis identified chemical pools that increased the number of BrdU-positive cells.[4]

Identification and Initial Characterization of P7C3

Through this screening process, several active pools were identified. After deconvolution and individual testing, the aminopropyl carbazole from Pool 7, Compound 3—accordingly named P7C3—emerged as a potent hit.[2] A critical subsequent finding was that P7C3 did not increase the proliferation of neural stem cells; rather, it significantly enhanced the survival of immature, newborn neurons.[2][5] This neuroprotective, rather than proliferative, effect positioned P7C3 as a potential therapeutic for conditions characterized by neuronal cell death.

Initial characterization revealed that P7C3 possessed highly favorable drug-like properties. In silico modeling predicted good blood-brain barrier (BBB) penetration, which was later confirmed experimentally.[6] The compound was found to be orally bioavailable, non-toxic at doses several times higher than its efficacious dose, and showed a long duration of action.[1][3]

Mechanism of Action

A key challenge following the phenotypic discovery of P7C3 was the identification of its molecular target and mechanism of action.

Uncovering the Role of NAMPT

The molecular target of P7C3 was identified using a chemoproteomic approach. An active derivative of P7C3 was synthesized to include both a benzophenone (B1666685) group for UV-light-induced photocrosslinking and an alkyne handle for subsequent "click chemistry" attachment of a reporter tag.[4][7] This probe, P7C3-S326, was found to bind specifically to nicotinamide phosphoribosyltransferase (NAMPT).[4][7]

NAMPT is the rate-limiting enzyme in the salvage pathway that converts nicotinamide into nicotinamide adenine dinucleotide (NAD+).[8] This finding was substantiated by the observation that active P7C3 compounds could rescue cultured cells from toxicity induced by doxorubicin, a chemotherapy agent known to cause NAD+ depletion.[4][7] This protective effect was accompanied by a rebound in intracellular NAD+ levels.[4][7]

The NAD+ Salvage Pathway

The activation of NAMPT by P7C3 enhances the flux of nicotinamide through the NAD+ salvage pathway, boosting cellular levels of NAD+.[8][9] NAD+ is a critical coenzyme in cellular redox reactions and serves as a substrate for enzymes like sirtuins and poly-ADP ribose polymerases (PARPs), which are vital for cellular metabolism, DNA repair, and stress resistance. Neuronal survival is highly dependent on maintaining adequate NAD+ levels, and depletion of this molecule is a common feature in many neurodegenerative diseases and acute neuronal injuries. The P7C3 class of compounds exerts its neuroprotective effects by bolstering this crucial metabolic pathway.[5][6]

Preclinical Development and Optimization

Following the successful identification and mechanistic elucidation of P7C3, a medicinal chemistry campaign was initiated to optimize its potency and drug-like properties.[1]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the P7C3 scaffold identified key structural features for activity. These studies led to the development of several analogs with improved potency and pharmacological profiles.[1]

Key Analogs: P7C3-A20 and (-)-P7C3-S243

Two standout analogs from these optimization efforts are P7C3-A20 and (-)-P7C3-S243.

-

P7C3-A20: This analog features a fluorine atom in place of the hydroxyl group at the chiral center of the aminopropyl linker.[2] This substitution resulted in a compound with up to ten times the potency of the parent P7C3 molecule and greater stability.[2][8] P7C3-A20 has been extensively validated in numerous preclinical models.[1]

-

(-)-P7C3-S243: This optimized analog exhibits improved polarity and lacks the aniline (B41778) moiety present in earlier versions, potentially reducing off-target effects. It is readily synthesized as a single enantiomer, with the (-)-enantiomer possessing the selective neuroprotective activity.[1]

Pharmacokinetic Profiles

The P7C3 series exhibits favorable pharmacokinetic properties that are essential for a centrally acting therapeutic agent.

| Compound | Oral Bioavailability | Half-Life (T1/2) | Blood-Brain Barrier (BBB) Penetration | Notes |

| P7C3 | 32%[2] | 6.7 hours (IP)[2] | Yes[1][3] | The parent compound with good foundational PK properties. |

| P7C3-A20 | Orally Bioavailable[1] | > 6 hours[1] | Yes[1] | More potent analog; dosed up to 40 mg/kg/day without toxicity.[1] |

| (-)-P7C3-S243 | Orally Bioavailable | > 6 hours[1] | Yes, partitions nearly equally between brain and plasma.[1] | Improved drug-like properties; active as a single enantiomer. |

Efficacy in Preclinical Models of Neurological Disorders

The therapeutic potential of the P7C3 class has been demonstrated in a robust and diverse set of animal models of neuronal injury and degeneration.

| Disease Model | Compound(s) | Species | Key Outcomes |

| Traumatic Brain Injury (TBI) | P7C3-A20, (-)-P7C3-S243 | Mouse, Rat | Reduced contusion volume, preserved neurons, enhanced neurogenesis, improved cognitive function, restored BBB integrity.[2][3][6] |

| Parkinson's Disease (MPTP model) | P7C3-A20, (-)-P7C3-S243 | Mouse | Protected dopaminergic neurons in the substantia nigra, preserved axonal projections to the striatum.[1] |

| Amyotrophic Lateral Sclerosis (ALS) | P7C3-A20 | Mouse (SOD1G93A) | Increased density of spinal motor neurons compared to vehicle control.[1] |

| Ischemic Stroke | P7C3-A20 | Rat | Reduced cortical and hippocampal atrophy, enhanced neurogenesis, improved sensorimotor and memory function.[5] |

| Age-Related Cognitive Decline | P7C3 | Rat | Improved performance in Morris water maze, decreased hippocampal cell death. |

| Nonhuman Primate Neuroprotection | P7C3-A20 | Rhesus Monkey | Orally tolerated, increased survival of hippocampal newborn (BrdU+) cells. |

Despite extensive and promising preclinical data, including in nonhuman primates, P7C3 compounds have not yet entered registered human clinical trials as of late 2025.[8] Their strong safety and efficacy profile in animals, however, makes them prime candidates for future clinical investigation.[2][8]

Key Experimental Methodologies

In Vivo Hippocampal Neurogenesis Assay

-

Objective: To quantify the net effect of a compound on adult hippocampal neurogenesis.

-

Protocol:

-

Animal Model: Adult mice.

-

Compound Administration: Test compounds (e.g., P7C3) are administered for a set period (e.g., 7 days) via intracerebroventricular (ICV) infusion or peripheral routes (oral gavage, intraperitoneal injection).[1]

-

BrdU Labeling: Mice are injected with Bromodeoxyuridine (BrdU), a synthetic thymidine analog that incorporates into the DNA of dividing cells. For pulse-chase experiments to assess survival, a single BrdU injection is given, and the animal is monitored for an extended period (e.g., 30 days) while dosing continues.[1]

-

Tissue Processing: Following the experimental period, mice are euthanized, and brains are perfused, extracted, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU to label the cohort of cells born during the labeling window. Co-staining with neuronal markers like NeuN (mature neurons) or Doublecortin (DCX, immature neurons) is used to confirm the phenotype of surviving cells.[1]

-

Quantification: The number of BrdU-positive cells in the dentate gyrus is counted by a blinded observer to determine the net increase in neurogenesis.[1]

-

NAMPT Target Identification Protocol

-

Objective: To identify the direct molecular binding target of the P7C3 chemical series.

-

Protocol:

-

Probe Synthesis: An active P7C3 analog is chemically modified to create a probe (e.g., P7C3-S326). This probe contains: (i) a benzophenone moiety for UV-activated covalent crosslinking to the binding target, and (ii) an alkyne group to serve as a handle for click chemistry.[4]

-

Cell Lysate Incubation: The probe is incubated with cell or tissue lysates containing the complete proteome.

-

Photocrosslinking: The mixture is exposed to UV light, causing the benzophenone group to form a covalent bond with the nearest amino acid residue on the target protein.

-

Click Chemistry: A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) containing an azide (B81097) group is added. The alkyne on the probe and the azide on the reporter tag react via a copper-catalyzed click reaction, attaching the reporter to the probe-protein complex.[4]

-

Affinity Purification & Identification: If a biotin tag is used, the complexes are purified from the lysate using streptavidin-coated beads. The purified proteins are then eluted, separated by SDS-PAGE, and identified using mass spectrometry.[4]

-

Doxorubicin-Induced Toxicity (Dox-Tox) Assay

-

Objective: To provide a higher-throughput cellular assay to screen P7C3 analogs for protective activity, based on the NAD+ depletion mechanism.

-

Protocol:

-

Cell Culture: Human osteosarcoma (U2OS) cells are plated in multi-well plates.[4]

-

Toxin Treatment: Cells are treated with doxorubicin, which induces DNA damage and subsequent NAD+ depletion via PARP activation, leading to cell death.[4]

-

Compound Treatment: Cells are co-treated or post-treated with various concentrations of P7C3 analog candidates.

-

Viability Assessment: After a set incubation period (e.g., 48 hours), cell viability is measured using a standard assay (e.g., CellTiter-Glo).

-

Analysis: The ability of the P7C3 analogs to protect cells from doxorubicin-mediated toxicity is quantified. This assay correlates well with in vivo neuroprotective efficacy and serves as a surrogate for measuring the enhancement of the NAMPT-mediated NAD+ salvage pathway.[4]

-

Conclusion and Future Directions

The discovery of the P7C3 class of neuroprotective chemicals through an unbiased, in vivo phenotypic screen is a landmark success story in modern drug discovery. The subsequent identification of NAMPT as the molecular target has firmly linked the neuroprotective capacity of these compounds to the fundamental process of NAD+ metabolism. With an extensive body of preclinical evidence demonstrating safety and efficacy in models ranging from TBI to Parkinson's disease and even in nonhuman primates, the P7C3 series holds immense promise. The next critical step is the translation of these remarkable preclinical findings into human clinical trials to determine if the potent neuroprotective effects observed in the laboratory can be replicated in patients suffering from devastating neurological disorders.

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]

- 3. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UMN - StudyFinder [studyfinder-dev.ahc.umn.edu]

- 5. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-P7C3-OMe: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole (B46965) compounds, which have garnered significant interest in the scientific community for their potent neuroprotective and proneurogenic properties. This technical guide provides a comprehensive overview of the chemical structure, a proposed enantioselective synthesis, and the biological mechanism of action of this compound. Detailed experimental protocols for the assessment of its biological activity are also included, along with representative analytical data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.

Chemical Structure and Properties

This compound, with the systematic name (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((4-methoxyphenyl)amino)propan-2-ol, is a chiral molecule. The stereochemistry at the C2 position of the propanol (B110389) linker is critical for its biological activity. The R-enantiomer of P7C3-OMe has been reported to be significantly more active than the (S)-enantiomer in some contexts, a common feature among the P7C3 series of compounds.[1]

The chemical structure of this compound is characterized by a dibrominated carbazole nucleus linked via a 3-aminopropan-2-ol chain to a p-methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₀Br₂N₂O₂ | [2] |

| Molecular Weight | 504.22 g/mol | [2] |

| CAS Number | 1235481-43-2 | [2] |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, and other organic solvents.[2] | N/A |

Proposed Enantioselective Synthesis

The proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of (R)-1-(3,6-Dibromo-9H-carbazol-9-yl)oxiran-2-yl)methanol

-

To a solution of 3,6-dibromocarbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of (R)-glycidyl nosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide intermediate.

Step 2: Synthesis of (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((4-methoxyphenyl)amino)propan-2-ol (this compound)

-

Dissolve the epoxide intermediate from Step 1 (1.0 eq) and p-anisidine (1.5 eq) in ethanol.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Data (Representative)

While specific, publicly available raw analytical data for this compound is limited, the following tables present the expected and representative data based on the analysis of similar aminopropyl carbazole compounds.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the dibromocarbazole and p-methoxyphenyl rings, methoxy (B1213986) protons, and aliphatic protons of the aminopropanol (B1366323) linker. |

| ¹³C NMR | Aromatic and aliphatic carbons corresponding to the structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

Table 3: Representative Purity Data for this compound

| Technique | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of ≥98%. |

Biological Activity and Mechanism of Action

The P7C3 class of compounds, including this compound, exerts its neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[3][4] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling pathways that regulate cell survival and death. By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, thereby promoting neuronal survival.

The signaling pathway is illustrated below:

Caption: Signaling pathway of this compound via NAMPT activation.

Experimental Protocols for Biological Activity Assessment

This protocol describes a method to assess the ability of this compound to activate the NAMPT enzyme in a cell-free system.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

Glucose-6-phosphate

-

Diaphorase

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing NAMPT, PRPP, and ATP in the assay buffer.

-

Add this compound at various concentrations to the wells of the 96-well plate.

-

Initiate the reaction by adding nicotinamide.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the NAMPT reaction and initiate the detection reaction by adding a mixture of NMNAT, G6PD, glucose-6-phosphate, resazurin, and diaphorase. This couples the production of NAD+ to the reduction of resazurin to the fluorescent resorufin.

-

Incubate the plate at 37 °C for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of NAMPT activation relative to a vehicle control.

This protocol outlines a method to measure the effect of this compound on intracellular NAD+ levels in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

NAD+/NADH quantification kit (commercially available)

-

Cell lysis buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells using the lysis buffer provided in the quantification kit.

-

Follow the manufacturer's protocol for the NAD+/NADH quantification kit to measure the intracellular NAD+ levels. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

-

Read the absorbance or fluorescence using a microplate reader.

-

Normalize the NAD+ levels to the total protein concentration in each well.

Conclusion

This compound is a promising neuroprotective agent that functions through the activation of the NAMPT-mediated NAD+ salvage pathway. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and methods to evaluate its biological activity. Further research into the enantioselective synthesis and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential for neurodegenerative diseases.

References

A Technical Guide to the P7C3 Class of Aminopropyl Carbazoles and Their Role in Hippocampal Neurogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The P7C3 class of aminopropyl carbazole (B46965) compounds represents a significant advancement in the field of neurotherapeutics. Discovered through a target-agnostic in vivo screen for molecules that enhance adult hippocampal neurogenesis, these compounds have demonstrated robust neuroprotective effects across a wide range of preclinical models of neurological disease and injury.[1][2] The primary mechanism of action involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, leading to increased intracellular NAD+ levels and enhanced survival of newborn neurons.[3][4] This technical guide provides an in-depth overview of the mechanism, quantitative efficacy, and key experimental protocols related to the P7C3 class. A crucial aspect of this class is its stereospecificity; for instance, while the (R)-enantiomer of P7C3-OMe is active, the (S)-enantiomer, the focus of this guide's title, is notably inactive, highlighting its importance as a negative control in experimental design.[5]

Introduction to the P7C3 Class of Compounds

Adult hippocampal neurogenesis, the process of generating new functional neurons in the dentate gyrus, is integral to learning, memory, and mood regulation. A decline in neurogenesis is associated with aging and various neurological disorders.[2] The vast majority of newly generated neural precursor cells normally undergo apoptosis before maturing into fully integrated neurons.[1] The P7C3 class of compounds was identified from an unbiased in vivo screen of 1,000 small molecules for their ability to augment the net number of new neurons in the adult mouse hippocampus.[5] The parent compound, P7C3, and its more potent analogs, such as P7C3-A20 and (-)-P7C3-S243, were found to enhance neurogenesis not by increasing the proliferation of stem cells, but by promoting the survival of immature neurons.[1][2][6] These compounds are orally bioavailable, cross the blood-brain barrier, and have shown a favorable safety profile in preclinical studies.[1][3]

Mechanism of Action

Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The neuroprotective and proneurogenic effects of the P7C3 class are mediated through the direct activation of nicotinamide phosphoribosyltransferase (NAMPT).[3][7] NAMPT is the critical, rate-limiting enzyme in the mammalian salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[3][8] Using a modified P7C3 derivative with photo-crosslinking and click chemistry moieties, NAMPT was identified as the specific binding protein.[3][7] Subsequent enzymatic assays confirmed that active P7C3 variants enhance the activity of purified recombinant NAMPT.[3][4] This activation leads to a replenishment of intracellular NAD+ pools, particularly under conditions of cellular stress that would otherwise deplete NAD+.[2][3]

The NAMPT-NAD+ Salvage Pathway and Downstream Effectors

By activating NAMPT, P7C3 compounds bolster the NAD+ salvage pathway, which is essential for maintaining cellular energy homeostasis and signaling. NAD+ is a crucial coenzyme for a variety of enzymes, including sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs). The neuroprotective effects of P7C3 are likely mediated, at least in part, by NAD+-dependent enzymes like SIRT1, which is a known positive regulator of neurogenesis and synaptic plasticity.[2] By restoring NAD+ levels, P7C3 may enhance SIRT1 activity, promoting cell survival pathways.[2] Additionally, P7C3 has been shown to protect mitochondrial membrane integrity, preventing the initiation of the intrinsic apoptotic pathway.[5] Some evidence also suggests that in specific injury models, the neuroprotective effects of P7C3-A20 may involve the activation of PI3K/AKT/GSK3β signaling.[9]

Caption: Signaling pathway of active P7C3 compounds.

Stereospecificity: The Inactivity of this compound

A critical aspect of the P7C3 pharmacophore is its stereochemistry. Structure-activity relationship (SAR) studies have revealed that the biological activity is highly dependent on the stereoisomer used. Specifically for P7C3-OMe, the (R)-enantiomer was found to be active in the in vivo hippocampal neurogenesis assay, whereas the (S)-enantiomer was inactive.[5] This stereospecificity is consistent across different analogs, with the (-)-enantiomer of P7C3-S243 showing high efficacy while the (+)-enantiomer has much lower activity.[1] The inactivity of this compound makes it an ideal negative control for experiments, allowing researchers to confirm that the observed effects of the active enantiomer are due to specific target engagement rather than off-target or non-specific chemical properties.

Quantitative Efficacy Data

The efficacy of the P7C3 class has been quantified across various in vivo and in vitro models. The tables below summarize key findings.

Table 1: In Vivo Efficacy of P7C3 Analogs in Neuroprotection and Neurogenesis Models

| Compound | Model | Dose | Route | Key Outcome | Citation |

|---|---|---|---|---|---|

| P7C3 | Aged Rats | 10 mg/kg/day | Oral | Enhanced neurogenesis and impeded age-related cognitive decline. | [5] |

| P7C3 | CSDS¹ Mice | 20 mg/kg/day | IP | Potently augmented neurogenesis and exerted antidepressant-like effects. | [10] |

| (-)-P7C3-S243 | MPTP² Parkinson's | 5 mg/kg/d | IP | Achieved nearly complete rescue of tyrosine hydroxylase (TH+) positive cells. | [1] |

| P7C3-A20 | TBI³ (FPI⁴) | 10 mg/kg/day | IP | Significantly enhanced the number of BrdU/NeuN double-labeled cells. | [2] |

| P7C3-A20 | ALS (SOD1-G93A) | 20 mg/kg/d | IP | Increased density of spinal motor neurons at multiple time points. | [1][11] |

| (-)-P7C3-S243 | TBI³ (Blast) | 3-30 mg/kg/day | Oral | Preserved memory and blocked axonal degeneration. | [12][13] |

¹Chronic Social Defeat Stress; ²1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; ³Traumatic Brain Injury; ⁴Fluid Percussion Injury

Table 2: In Vitro and Biochemical Activity of P7C3 Analogs

| Compound | Assay | Concentration | Key Outcome | Citation |

|---|---|---|---|---|

| P7C3-A20 | Recombinant NAMPT Activity | Dose-dependent | Enhanced the enzymatic reaction rate of purified human NAMPT. | [3] |

| P7C3-A20 | Cellular NAD+ Restoration | 0.5-5 µM | Rescued intracellular NAD+ levels in U2OS cells treated with doxorubicin. | [3] |

| (-)-P7C3-S243 | Doxorubicin Toxicity | ~1-10 µM | Protected U2OS cells from doxorubicin-mediated toxicity. | [3] |

| P7C3 | Mitochondrial Integrity | Dose-dependent | Protected mitochondrial membrane potential against calcium-induced dissolution. | [2] |

| P7C3-A20 | OGD⁵ in PC12 cells | 40-100 µM | Alleviated oxygen-glucose deprivation-induced apoptosis. | [9] |

⁵Oxygen-Glucose Deprivation

Key Experimental Protocols

Protocol: In Vivo Assessment of Neurogenesis (BrdU Pulse-Chase)

This protocol is designed to distinguish between effects on neural precursor cell proliferation and survival.

-

Animal Model: Adult (8-12 week old) C57BL/6 mice.

-

Compound Administration: Administer the P7C3 analog (e.g., P7C3-A20 at 10 mg/kg) or vehicle via intraperitoneal (IP) injection or oral gavage daily. A sufficient time (e.g., 7 days) should be allowed for the compound to reach steady-state levels in the brain.[1]

-

BrdU Pulse: After the initial administration period, administer a single IP injection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at 50 mg/kg to label dividing cells.[1]

-

Chase Period: Continue daily administration of the P7C3 analog or vehicle for a 30-day period. This allows the BrdU-labeled cells to mature into neurons.[1]

-

Tissue Processing: At the end of the chase period, perfuse the animals with 4% paraformaldehyde. Extract the brains, postfix, and cryoprotect in sucrose.

-

Immunohistochemistry: Section the brains (e.g., 40 µm coronal sections) and perform immunohistochemical staining for BrdU and a mature neuronal marker (e.g., NeuN).

-

Quantification: Use unbiased stereological methods to count the number of BrdU+/NeuN+ double-labeled cells in the granule cell layer of the dentate gyrus.

-

Analysis: Compare cell counts between the P7C3-treated and vehicle-treated groups. A significant increase in the P7C3 group indicates enhanced survival of newborn neurons.[2][6]

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Advent of Neuroprotection: A Technical Guide to P7C3-A20 and (-)-P7C3-S243

A Foreword for the Vanguard of Neuroscience: The relentless pursuit of effective neuroprotective and proneurogenic therapies has led to the development of the promising aminopropyl carbazole (B46965) class of compounds. Among these, P7C3-A20 and (-)-P7C3-S243 have emerged as significantly improved derivatives, demonstrating remarkable efficacy in preclinical models of neurodegenerative diseases and traumatic brain injury. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways.

Core Efficacy and Pharmacokinetic Data

The following tables summarize the key quantitative data for P7C3-A20 and (-)-P7C3-S243, offering a comparative overview of their neuroprotective and proneurogenic capabilities across various preclinical models.

Table 1: Neuroprotective and Proneurogenic Efficacy of P7C3-A20

| Preclinical Model | Species | Dosage & Administration | Key Findings | Citation |

| Traumatic Brain Injury (TBI) - Fluid Percussion | Rat | 10 mg/kg, IP, twice daily for 7 days | Significantly reduced contusion volume, preserved pericontusional neurons, improved sensorimotor and cognitive function.[1] | |

| Traumatic Brain Injury (TBI) - Chronic Phase | Mouse | 10 mg/kg/day, IP, for 30 days (1 year post-TBI) | Restored blood-brain barrier integrity, arrested chronic neurodegeneration, and restored cognitive function.[2][3] | |

| Ischemic Stroke | Rat | Twice daily IP injections for 7 days | Significantly decreased cortical and hippocampal atrophy, increased neurogenesis, and improved sensorimotor and cognitive outcomes.[4] | |

| Hypoxic-Ischemic Encephalopathy (HIE) | Rat | 5 or 10 mg/kg | Reduced infarct volume, reversed cell loss in the cortex and hippocampus, and improved motor function.[5] | |

| Parkinson's Disease Model (MPTP) | Mouse | Not specified | Preserved dopaminergic neurons in the substantia nigra and their axonal projections to the striatum.[6] |

Table 2: Neuroprotective and Proneurogenic Efficacy of (-)-P7C3-S243

| Preclinical Model | Species | Dosage & Administration | Key Findings | Citation |

| Traumatic Brain Injury (TBI) - Blast-Induced | Mouse | 3, 10, and 30 mg/kg/day, IP or oral | Preserved axonal integrity, synaptic transmission, hippocampal-dependent learning and memory, and motor coordination.[7] | |

| Alzheimer's Disease Model (TgF344-AD) | Rat | Daily administration | Protected against cognitive deficits and depressive-like behavior without altering amyloid deposition.[8] | |

| Age-Related Cognitive Decline | Rat | Not specified | Mitigated cognitive decline in terminally aging rats.[9] | |

| Parkinson's Disease Model | Not specified | Not specified | Displayed neuroprotective properties.[6][10] | |

| Amyotrophic Lateral Sclerosis (ALS) Model | Not specified | Not specified | Showed neuroprotective properties.[6][10] |

Table 3: Comparative Pharmacokinetic Properties

| Compound | Key Pharmacokinetic Features | Citation |

| P7C3-A20 | Orally bioavailable, crosses the blood-brain barrier, long half-life (>6 hours), non-toxic at doses up to 40 mg/kg/day for 30 days.[6] | |

| (-)-P7C3-S243 | Orally bioavailable, readily crosses the blood-brain barrier (partitions nearly equally between brain and plasma), long half-life (>6 hours), non-toxic at doses up to 5 mg/kg/day for 21 days.[6] Improved polarity and lacks the aniline (B41778) moiety present in other P7C3 series members.[7] |

Mechanism of Action: Activating the NAMPT-NAD+ Salvage Pathway

The neuroprotective and proneurogenic effects of P7C3 compounds, including P7C3-A20 and (-)-P7C3-S243, are primarily attributed to their ability to activate Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[11][12] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and the function of NAD+-dependent enzymes like sirtuins.[12] By enhancing NAMPT activity, these compounds bolster cellular NAD+ levels, which are often depleted under conditions of neuronal stress and injury.[11][13] This restoration of NAD+ homeostasis is believed to be a key driver of the observed neuroprotection.

Downstream Signaling Cascades

The activation of the NAMPT-NAD+ axis by P7C3 derivatives initiates downstream signaling cascades crucial for neuronal survival and function.

PI3K/AKT/GSK3β Pathway

Evidence suggests that P7C3-A20 can exert its neuroprotective effects through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.[5] Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn phosphorylates and inhibits GSK3β. The inhibition of GSK3β is a well-established mechanism for promoting cell survival and reducing apoptosis.

NAD+/Sirt3 Pathway

In the context of intracerebral hemorrhage, P7C3-A20 has been shown to attenuate microglial inflammation and brain injury by activating the NAD+/Sirtuin 3 (Sirt3) pathway.[14][15] Sirt3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in mitochondrial function and cellular stress responses. Activation of Sirt3 by the increased NAD+ levels helps to mitigate mitochondrial damage and reduce the inflammatory response.

Detailed Experimental Protocols

To facilitate the replication and extension of these seminal findings, this section provides detailed methodologies for key experiments cited in the literature.

In Vivo Neurogenesis Assay

Objective: To assess the proneurogenic activity of P7C3 compounds by quantifying the survival of newborn neurons in the adult hippocampus.

Protocol:

-

Animal Model: Adult male C57BL/6 mice are typically used.

-

Compound Administration: P7C3 derivatives or vehicle are administered intraperitoneally (IP) or orally for a specified period (e.g., 7 consecutive days).

-

BrdU Labeling: To label dividing cells, mice receive injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, typically at a dose of 50 mg/kg, IP. The injection schedule can vary, for instance, once daily for the duration of the compound treatment.

-

Tissue Processing: After a survival period (e.g., 28 days from the first BrdU injection) to allow for the maturation of new neurons, mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.

-

Immunohistochemistry: Coronal brain sections (typically 40 µm) are cut on a cryostat. To detect BrdU, sections undergo DNA denaturation using hydrochloric acid (e.g., 2N HCl at 37°C). Sections are then incubated with primary antibodies against BrdU and a mature neuronal marker, such as NeuN (neuronal nuclei), or an immature neuron marker like DCX (doublecortin).

-

Quantification: The number of BrdU-positive cells and double-labeled (BrdU+/NeuN+ or BrdU+/DCX+) cells in the subgranular zone (SGZ) of the dentate gyrus is quantified using stereological methods or by counting cells in representative sections under a fluorescence or confocal microscope.

Traumatic Brain Injury (TBI) Models

A. Fluid Percussion Injury (FPI) Model (Rat)

Objective: To induce a controlled and reproducible TBI in rats to evaluate the neuroprotective efficacy of P7C3 compounds.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. A craniotomy is performed over the parietal cortex, leaving the dura mater intact. A plastic injury cap is secured over the craniotomy site.

-

Injury Induction: The rat is connected to the fluid percussion device. A pendulum strikes a piston in a reservoir of saline, generating a fluid pressure pulse of a specific magnitude (e.g., moderate injury) that is transmitted to the exposed dura.

-

Post-Injury Care: The injury cap is removed, and the incision is sutured. Animals are monitored during recovery.

-

Treatment and Assessment: P7C3-A20 or vehicle is administered as per the experimental design. Behavioral outcomes are assessed using tests like the Morris water maze for cognitive function and sensorimotor tasks. Histological analysis is performed to measure contusion volume and neuronal survival.

B. Blast-Induced TBI Model (Mouse)

Objective: To mimic blast-induced TBI and assess the protective effects of P7C3 compounds on axonal integrity and neurological function.

Protocol:

-

Animal Preparation: Adult male C57BL/6 mice are anesthetized.

-

Injury Induction: The mouse is placed in a blast chamber. A blast wave is generated by the rupture of a membrane separating a high-pressure chamber from the chamber containing the animal.

-

Treatment and Assessment: (-)-P7C3-S243 or vehicle is administered. Behavioral testing, such as the Barnes maze for spatial learning and memory, and motor coordination tasks are performed. Immunohistochemistry is used to assess axonal integrity (e.g., using markers for amyloid precursor protein to detect axonal injury) and neuronal survival.

Behavioral Assessment: Morris Water Maze

Objective: To evaluate hippocampal-dependent spatial learning and memory.

Protocol:

-

Apparatus: A large circular pool is filled with opaque water. A small escape platform is submerged just below the water's surface in one quadrant. Distal visual cues are placed around the room.

-